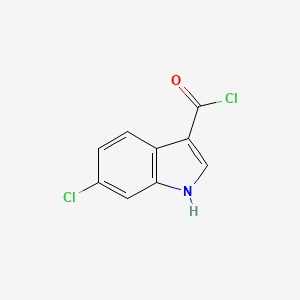
4-アミノ-4-(4-フルオロフェニル)ブタン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-4-(4-fluorophenyl)butanoic acid is an organic compound with the molecular formula C₁₀H₁₂FNO₂ It is a derivative of butanoic acid, featuring an amino group and a fluorophenyl group attached to the butanoic acid backbone
科学的研究の応用
4-Amino-4-(4-fluorophenyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
Target of Action
The primary target of 4-Amino-4-(4-fluorophenyl)butanoic acid is the GABA B receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
4-Amino-4-(4-fluorophenyl)butanoic acid: acts as an agonist at the GABA B receptor . It selectively binds to this receptor over the GABA A receptor, triggering a response and leading to changes in cell function .
Biochemical Pathways
The interaction of 4-Amino-4-(4-fluorophenyl)butanoic acid with the GABA B receptor affects the GABAergic neurotransmission pathway . This can lead to downstream effects such as the modulation of the release of other neurotransmitters and the regulation of neuronal excitability .
Pharmacokinetics
The pharmacokinetic properties of 4-Amino-4-(4-fluorophenyl)butanoic acid As a prodrug, it is expected to be hydrolyzed in vivo to its active form . These properties would impact its bioavailability and overall pharmacological effect.
Result of Action
The molecular and cellular effects of 4-Amino-4-(4-fluorophenyl)butanoic acid ’s action are primarily related to its agonistic activity at the GABA B receptor . This can lead to changes in neuronal excitability and neurotransmitter release, potentially affecting various neurological processes .
生化学分析
Biochemical Properties
4-Amino-4-(4-fluorophenyl)butanoic acid interacts with the GABA B receptor, showing selectivity for this receptor over the GABA A receptor . The nature of these interactions involves the compound acting as an agonist, meaning it binds to the receptor and activates it .
Cellular Effects
The activation of the GABA B receptor by 4-Amino-4-(4-fluorophenyl)butanoic acid can have various effects on cellular processes. For instance, it can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-Amino-4-(4-fluorophenyl)butanoic acid involves its binding to the GABA B receptor, leading to the activation of this receptor
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(4-fluorophenyl)butanoic acid typically involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene. This intermediate is then subjected to catalytic hydrogenation to yield 4-fluoro-β-aminostyrene, which is further reacted with acrylonitrile to produce 4-Amino-4-(4-fluorophenyl)butanoic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes, utilizing palladium or platinum catalysts under high pressure and temperature conditions to ensure efficient conversion of intermediates to the desired product .
化学反応の分析
Types of Reactions
4-Amino-4-(4-fluorophenyl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The fluorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Amides and other substituted derivatives.
類似化合物との比較
Similar Compounds
- 4-Amino-3-(4-fluorophenyl)butanoic acid
- 4-Amino-4-(3-fluorophenyl)butanoic acid
- 4-Amino-4-(4-chlorophenyl)butanoic acid
Uniqueness
4-Amino-4-(4-fluorophenyl)butanoic acid is unique due to the presence of both an amino group and a fluorophenyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .
特性
IUPAC Name |
4-amino-4-(4-fluorophenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBFAHMLBIOICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCC(=O)O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2582304.png)



![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2582310.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2582312.png)

![2-[(2-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2582316.png)

![2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2582319.png)
![N'-[4-(dimethylamino)phenyl]-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2582321.png)
